molecular formula C19H29NO3 B1144996 (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 164104-49-8

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Cat. No.: B1144996
CAS No.: 164104-49-8
M. Wt: 319.445
InChI Key: WEQLWGNDNRARGE-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a stereochemically complex molecule with the molecular formula C₁₉H₂₉NO₃ (molecular mass: 319.445 g/mol) . It belongs to the benzoquinolizine class, characterized by a fused bicyclic structure with methoxy and isobutyl substituents. Key features include:

  • Stereochemistry: The (2S,3S,11bS) configuration defines its three-dimensional orientation, critical for biological interactions .
  • Substituents: The 2-methylpropyl (isobutyl) group at position 3 enhances lipophilicity, influencing membrane permeability and pharmacokinetics .

This compound is structurally related to tetrabenazine metabolites and analogs targeting synaptic vesicular monoamine transporters (VMAT2), which are implicated in neurological disorders .

Properties

IUPAC Name

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164104-49-8, 171598-74-6
Record name (-)-alpha-Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164104498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB8VJ0T3SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic compound with notable biological activities. This compound is part of the benzoquinoline class and has garnered attention for its potential therapeutic applications. Its molecular formula is C19H29NO3 and it has a molecular weight of approximately 319.4 g/mol. The compound's structure includes multiple stereocenters which contribute to its biological properties.

Biological Activities

Research on this compound has highlighted several significant biological activities:

1. Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may play a role in preventing various diseases related to oxidative damage .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by mitigating neuronal damage and inflammation . Specifically, studies on related compounds indicate potential benefits in conditions like Parkinson's disease and Huntington's disease due to their ability to modulate neurotransmitter levels and reduce neuroinflammation .

3. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. Its structural analogs have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives of benzoquinoline compounds have been found to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound led to significant improvements in motor function and a reduction in markers of oxidative stress in the brain. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Activity Assessment
A series of in vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
NeuroprotectiveReducing neuroinflammation
AnticancerInducing apoptosis

Scientific Research Applications

Vesicular Monoamine Transporter Inhibition

One of the primary applications of this compound is as an inhibitor of the vesicular monoamine transporter (VMAT). VMATs are responsible for packaging neurotransmitters into vesicles within presynaptic neurons. By inhibiting VMAT, this compound can modulate neurotransmitter availability in the synaptic cleft, which has implications for treating various neurological disorders.

Potential Therapeutic Uses

Research indicates that (-)-alpha-Dihydrotetrabenazine may be effective in treating conditions such as:

  • Tourette Syndrome : Clinical trials have shown that this compound can reduce involuntary movements and improve motor control in patients suffering from Tourette syndrome.
  • Huntington's Disease : Its efficacy in managing symptoms related to Huntington's disease has also been investigated, showcasing a reduction in chorea and other movement disorders .

Synthesis Routes

The synthesis of (-)-alpha-Dihydrotetrabenazine typically involves multiple steps:

  • Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions forms the hexahydro-benzo[a]quinolizin ring system.
  • Dimethoxy Group Introduction : Methoxylation reactions using methanol and suitable catalysts are conducted under reflux conditions.
  • Alkylation : The isobutyl group is introduced through alkylation reactions with isobutyl halides in the presence of strong bases .

Industrial Production

For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and yields. The implementation of green chemistry principles is crucial to minimize waste and environmental impact during production .

Research has demonstrated that (-)-alpha-Dihydrotetrabenazine exhibits significant biological activity through its interaction with specific molecular targets:

  • It acts primarily as a VMAT inhibitor, influencing neurotransmitter dynamics in various neurological processes.
  • The compound has been evaluated for its potential effects on movement disorders, showing promise in both preclinical and clinical studies .

Case Study 1: Treatment of Tourette Syndrome

A clinical trial involving patients with Tourette syndrome demonstrated that administration of (-)-alpha-Dihydrotetrabenazine resulted in a statistically significant reduction in tic severity compared to placebo. Patients reported improved quality of life and reduced anxiety associated with their symptoms.

Case Study 2: Huntington's Disease Management

In another study focused on Huntington's disease patients, the compound was shown to alleviate chorea symptoms effectively. Participants experienced improved motor control and a decrease in involuntary movements over a treatment period of several months .

Comparison with Similar Compounds

Ketone Analog: (3S,11bS)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-one

  • Structural Difference : The hydroxyl group at position 2 is replaced by a ketone (C=O) .
  • Increased rigidity due to the planar ketone group, which may alter binding affinity to targets like VMAT2 .
  • Physical Data : Melting point = 108–110°C .

Stereoisomers: (2S,3R,11bR)- and (2S,3R,11bS)-Analogs

  • Configuration Differences : Variants with (3R,11bR) or (3R,11bS) configurations exhibit distinct stereochemical landscapes .
  • Biological Relevance :
    • The (2S,3S,11bS) configuration in the target compound is associated with higher affinity for VMAT2 compared to (3R,11bR) isomers, as stereochemistry dictates receptor complementarity .
    • For example, cis-(2,3)-dihydrotetrabenazine (a metabolite of tetrabenazine) shares the (2S,3S) configuration and is pharmacologically active in modulating dopamine storage .

Alkyl-Substituted Analogs

  • Ethyl-Substituted Variant: Example: 2-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol (CAS 303-75-3) .
  • Methoxy-Modified Analogs :
    • Compounds like 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole (MW 222.24 g/mol) highlight how methoxy group positioning affects electronic properties and metabolic stability .

Dihydrotetrabenazine Metabolites

  • Example : (2S,3S,11bS)-Dihydrotetrabenazine (CAS 113627-25-1) .
  • Role : Active metabolite of tetrabenazine, used in Huntington’s chorea. The hydroxyl group at position 2 is essential for VMAT2 inhibition, similar to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name / CAS RN Substituents Stereochemistry Functional Groups Molecular Weight (g/mol) Biological Target
Target Compound (CAS 171598-74-6) 3-isobutyl, 9,10-dimethoxy (2S,3S,11bS) 2-ol 319.445 VMAT2 inhibitor
Ketone Analog (CAS 1026016-84-1) 3-isobutyl, 9,10-dimethoxy (3S,11bS) 2-one 317.42 Not specified
(2S,3R,11bR)-Isomer 3-isobutyl, 9,10-dimethoxy (2S,3R,11bR) 2-ol 319.445 Lower VMAT2 affinity
Ethyl-Substituted Analog (CAS 303-75-3) 3-isobutyl, 2-ethyl, 9,10-dimethoxy Undefined 2-ol ~319 (estimated) Not specified
Dihydrotetrabenazine (CAS 113627-25-1) 3-isobutyl, 9,10-dimethoxy (2S,3S,11bS) 2-ol 319.445 VMAT2 inhibitor

Research Findings and Implications

  • Stereochemical Specificity : The (2S,3S,11bS) configuration optimizes interactions with VMAT2’s binding pocket, as seen in dihydrotetrabenazine’s efficacy .
  • Functional Group Effects : The hydroxyl group at position 2 enhances target engagement compared to ketone analogs, which may lack hydrogen-bonding interactions critical for inhibition .
  • Alkyl Chain Modifications : Isobutyl groups improve lipid membrane penetration but may reduce solubility; ethyl substitutions offer a balance between accessibility and hydrophobicity .

Preparation Methods

Reaction Scheme

The compound is synthesized via a Grignard reaction between a benzo[a]quinolizin-2-one precursor and a Grignard reagent derived from 2-methylpropylmagnesium bromide.

Key Steps :

  • Grignard Formation : 2-Methylpropylmagnesium bromide is prepared in anhydrous ether.

  • Nucleophilic Addition : The Grignard reagent reacts with the ketone group of 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-one.

  • Hydrolysis : The intermediate is hydrolyzed under neutral conditions (aqueous NH₄Cl) to yield the tertiary alcohol.

Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0°C to room temperature

  • Yield: 38–43% after purification by crystallization.

Stereochemical Control

  • The stereochemistry at C2, C3, and C11b is controlled by the chiral starting material and reaction conditions.

  • Use of optically active precursors (e.g., (3R,11bR)-tetrabenazine) ensures retention of configuration.

Asymmetric Synthesis Using Chiral Reducing Agents

L-Selectride Reduction

Procedure :

  • Substrate : Racemic tetrabenazine is treated with L-Selectride (lithium tri-sec-butylborohydride) in THF at -78°C.

  • Stereoselectivity : The reagent selectively reduces the ketone to the (2S,3S,11bS)-alcohol with >75% enantiomeric excess (ee).

  • Workup : The product is isolated via acid-base extraction and recrystallized from ethanol/hexane.

Data :

ParameterValue
Temperature-78°C
Reaction Time30 minutes
Yield80%
Purity≥95% (HPLC)

Catalytic Hydrogenation

Method :

  • Catalyst : 10% Pd/C under deuterium or tritium gas.

  • Substrate : Olefinic intermediate (1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropenyl)-2H-benzo[a]quinolizin-2-one).

  • Outcome : Selective hydrogenation of the double bond yields the saturated alcohol with retention of stereochemistry.

Resolution of Racemates

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids:

  • Acid : Dibenzoyl-D-tartaric acid forms diastereomeric salts with the (2S,3S,11bS)-enantiomer.

  • Crystallization : The salts are selectively crystallized from ethanol.

  • Liberation : The free base is regenerated using NaOH.

Performance :

  • Enantiomeric Excess : 75–99%

  • Yield : 50–60% after multiple crystallizations

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (96:4) as eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 284 nm.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.75 (d, 2H), 3.10 (m, 1H), 2.88 (dd, 1H), 1.74 (s, 3H).

  • MS (DCl-NH₃) : m/z 318 (M+H)⁺.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Grignard Alkylation38–43ModerateIndustrial
L-Selectride Reduction80HighLab-scale
Catalytic Hydrogenation68HighPilot-scale
Racemate Resolution50–60Very HighLab-scale

Challenges and Optimization

  • Stereochemical Drift : Prolonged reaction times may lead to epimerization at C3. Mitigated by low-temperature conditions.

  • Byproduct Formation : Over-reduction in hydrogenation steps is minimized using Pd/C at 25°C .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

  • Methodological Answer : Synthesis routes must prioritize stereochemical control due to the compound’s multiple chiral centers. A multi-step approach, such as coupling a benzoquinolizine core with functionalized side chains (e.g., 2-methylpropyl groups), is recommended. Reaction conditions (e.g., temperature, catalysts) should be optimized to avoid racemization. For example, highlights the use of sulfonic acid derivatives and carboxamide intermediates to stabilize reactive moieties during synthesis of similar benzoquinolizines. Techniques like column chromatography or recrystallization are critical for isolating enantiomerically pure fractions .

Q. Which analytical methods are most reliable for confirming stereochemical configuration and purity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis), high-performance liquid chromatography (HPLC) with chiral stationary phases, and X-ray crystallography for unambiguous stereochemical confirmation. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular integrity. and emphasize the use of HPLC for enantiomeric excess determination and spectroscopic data (¹H/¹³C NMR) for structural verification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments derived from NMR, X-ray, and computational modeling?

  • Methodological Answer : Cross-validate data by integrating multiple techniques:
  • Use NMR coupling constants (e.g., JJ-values) to infer dihedral angles.
  • Compare experimental X-ray crystallography results with density functional theory (DFT) -optimized structures ().
  • Apply the Cahn-Ingold-Prelog priority rules to reconcile conflicting assignments. If contradictions persist, revisit synthetic pathways to rule out epimerization or impurities (). Theoretical frameworks, as noted in , should guide hypothesis testing .

Q. What experimental design strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Employ a split-plot design () to test variables like reaction time, solvent polarity, and catalyst loading. For example:
  • Primary factors : Temperature (60–100°C) and solvent (DMF vs. THF).
  • Secondary factors : Equimolar ratios of reactants vs. excess reagents.
    Use LC-MS to monitor intermediate byproducts. ’s synthesis of benzazepines demonstrates that controlled stepwise addition of reagents reduces side reactions .

Q. How can researchers assess the environmental fate and biodegradation pathways of this compound in academic settings?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL ():

Phase 1 : Determine physicochemical properties (log P, pKa) via shake-flask experiments.

Phase 2 : Use microcosm studies to evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial assays).

Phase 3 : Apply LC-HRMS to identify transformation products and quantify persistence .

Q. What computational strategies improve the accuracy of molecular docking studies involving this compound?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to account for ligand flexibility and solvent effects. Validate predictions using experimental binding affinity data (e.g., surface plasmon resonance). underscores the importance of benchmarking computational models against empirical data to refine force field parameters .

Data Analysis and Theoretical Frameworks

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line specificity, pharmacokinetic differences). Use Hill coefficient analysis to compare dose-response curves. emphasizes the role of bibliometric analysis in contextualizing data discrepancies and refining experimental protocols .

Q. What theoretical frameworks are most applicable for studying this compound’s mechanism of action?

  • Methodological Answer : Link research to receptor theory (e.g., allosteric modulation) or molecular topology (e.g., QSAR models). and advocate integrating theoretical constructs early in experimental design to align hypotheses with mechanistic studies .

Tables for Methodological Reference

Analysis Type Techniques Key Parameters Reference
Stereochemical PurityChiral HPLC, X-ray crystallographyEnantiomeric excess (>98%), R/S configuration
Environmental FateMicrocosm assays, LC-HRMSHalf-life (t₁/₂), log Kow
Computational ValidationMD simulations, FEPBinding energy (ΔG), RMSD values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 2
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.